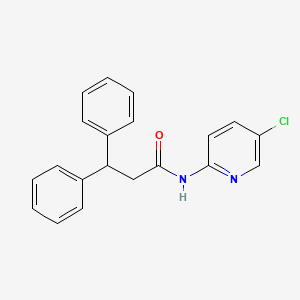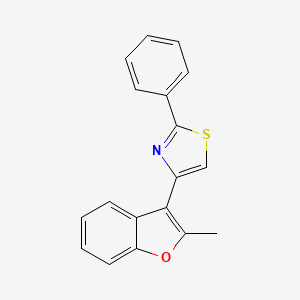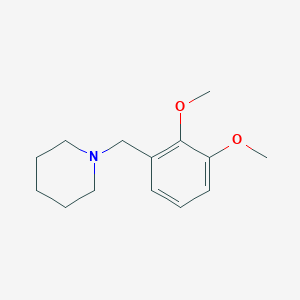![molecular formula C14H14N2O4S B5818443 N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5818443.png)
N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide, also known as MPTC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MPTC belongs to the class of hydrazide derivatives, which have been studied extensively for their diverse biological activities.
作用机制
The exact mechanism of action of N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide is not fully understood. However, it is believed that N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide exerts its therapeutic effects by modulating various signaling pathways in the body. N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and angiogenesis. It has also been shown to activate certain receptors that are involved in the regulation of glucose metabolism and immune response.
Biochemical and Physiological Effects:
N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, lower blood glucose levels, and modulate the immune response. N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal studies. However, N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide has some limitations for lab experiments. It has low solubility in water, which may limit its use in some assays. In addition, N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide has not been extensively studied in human clinical trials, which may limit its potential for therapeutic use.
未来方向
There are several future directions for research on N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide. One potential direction is to investigate its potential use as an anticancer agent, either alone or in combination with other drugs. Another direction is to investigate its potential use in the treatment of diabetes and other metabolic disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide and to determine its safety and efficacy in human clinical trials.
Conclusion:
In conclusion, N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It has been shown to have anticancer, antidiabetic, anti-inflammatory, and anticonvulsant activities, and it has also been investigated for its potential use as an antimicrobial agent. N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide has several advantages for lab experiments, but it also has some limitations. Further studies are needed to determine its safety and efficacy in human clinical trials and to elucidate its exact mechanism of action.
合成方法
N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with hydrazine hydrate to form the hydrazide intermediate. The intermediate is then reacted with 4-methoxyphenylacetic acid and triethylamine to form the final product, N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide. The purity and yield of the product can be improved by recrystallization from an appropriate solvent.
科学研究应用
N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide has been studied extensively for its potential therapeutic properties. It has been shown to have anticancer, antidiabetic, anti-inflammatory, and anticonvulsant activities. N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide has also been studied for its potential use as an antimicrobial agent. In addition, N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide has been investigated for its ability to modulate the immune response and to inhibit angiogenesis.
属性
IUPAC Name |
N'-[2-(4-methoxyphenoxy)acetyl]thiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-19-10-4-6-11(7-5-10)20-9-13(17)15-16-14(18)12-3-2-8-21-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUZCFDZENJSAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-3-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5818361.png)

![2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5818370.png)

![benzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5818393.png)
![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine](/img/structure/B5818401.png)
![N-allyl-2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5818404.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5818407.png)
![ethyl 4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5818414.png)
![4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid](/img/structure/B5818416.png)
![ethyl 3-{[(4-methylphenyl)acetyl]amino}benzoate](/img/structure/B5818418.png)


![1-[2-(1,3-benzodioxol-5-yl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5818440.png)